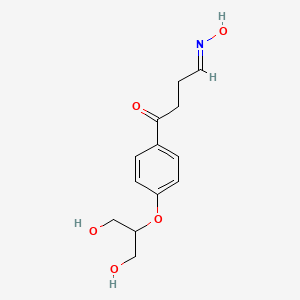
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol typically involves multiple steps, including the formation of the hydroxyiminobutyryl group and its subsequent attachment to the phenoxy and propanediol moieties. Common reagents and conditions used in these reactions may include:
Reagents: Hydroxylamine, acyl chlorides, phenols, and diols.
Conditions: Acidic or basic conditions, elevated temperatures, and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of imine groups to amines.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals.
Wirkmechanismus
The mechanism by which 3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol exerts its effects would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Examples include 4-Hydroxyiminobutyrylphenol , Phenoxypropanediol , and Hydroxyiminobutyrylpropanediol .
3-(p-(4-Hydroxyiminobutyryl)phenoxy)-1,2-propanediol: can be compared with other compounds containing hydroxyiminobutyryl, phenoxy, or propanediol groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
CAS-Nummer |
64070-74-2 |
|---|---|
Molekularformel |
C13H17NO5 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
(4E)-1-[4-(1,3-dihydroxypropan-2-yloxy)phenyl]-4-hydroxyiminobutan-1-one |
InChI |
InChI=1S/C13H17NO5/c15-8-12(9-16)19-11-5-3-10(4-6-11)13(17)2-1-7-14-18/h3-7,12,15-16,18H,1-2,8-9H2/b14-7+ |
InChI-Schlüssel |
RMTRPAVJJANALK-VGOFMYFVSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)CC/C=N/O)OC(CO)CO |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCC=NO)OC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















